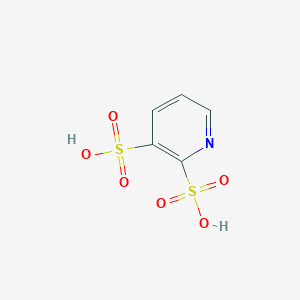

Pyridine-2,3-disulfonic Acid

Descripción general

Descripción

Pyridine-2,3-disulfonic acid is a chemical compound that belongs to the class of heterocyclic aromatic organic compounds It is characterized by the presence of a pyridine ring substituted with two sulfonic acid groups at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of pyridine-2,3-disulfonic acid typically involves the sulfonation of pyridine. One common method is the reaction of pyridine with sulfur trioxide or oleum, which introduces sulfonic acid groups into the pyridine ring. The reaction conditions often require elevated temperatures and controlled addition of the sulfonating agent to ensure selective substitution at the desired positions.

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The process involves the careful handling of sulfur trioxide and pyridine, with appropriate safety measures to manage the exothermic nature of the sulfonation reaction.

Análisis De Reacciones Químicas

Table: Key Sulfonation Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | Pyridine, sulfur trioxide (SO₃), mercury(II) sulfate catalyst |

| Conditions | Elevated temperatures (160–180°C), controlled reaction time (18–24 hr) |

| Product | Pyridine-2,3-disulfonic acid (C₅H₅NO₆S₂) |

Oxidation Reactions

This compound undergoes oxidation to form sulfone derivatives . While specific oxidation pathways for this compound are not explicitly detailed in the provided sources, analogous reactions in sulfonic acid chemistry suggest oxidation of sulfonic acid groups (-SO₃H) to sulfones (-SO₂-) under strong oxidizing conditions (e.g., hydrogen peroxide, potassium permanganate). This transformation is critical for functionalizing the compound for applications in organic synthesis.

Reduction Reactions

Reduction of this compound converts sulfonic acid groups (-SO₃H) to sulfonate salts (-SO₃⁻) or sulfides (-S-). For example, reduction with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield sulfonate salts, which are useful intermediates in drug development and coordination chemistry.

Electrophilic Substitution Reactions

This compound undergoes electrophilic substitution at positions para to the sulfonic acid groups due to electron-withdrawing effects of the -SO₃H groups. This facilitates functionalization, such as introducing alkoxy groups or halogens, under acidic or basic conditions. For instance, reaction with halogens (e.g., Cl₂) in the presence of a Lewis acid catalyst can yield halogenated derivatives .

Biological and Functional Reactions

Studies highlight the compound’s role in biological systems , including:

-

Enzymatic inhibition : The sulfonic acid groups enhance interactions with enzymes, modulating activity .

-

Ion channel modulation : Pyridine derivatives with sulfonic acid groups influence ion transport in cellular systems .

-

Antimicrobial activity : Sulfonated pyridines exhibit antibacterial properties, potentially through disruption of microbial membranes .

Environmental and Metabolic Transformations

This compound can undergo hydrolysis under acidic or basic conditions, yielding sulfonic acid derivatives. It may also participate in photodegradation or microbial metabolism in environmental systems, though specific pathways are not detailed in the provided sources .

Key Challenges and Considerations

Aplicaciones Científicas De Investigación

Pyridine-2,3-disulfonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and enzyme inhibition properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of pyridine-2,3-disulfonic acid involves its interaction with molecular targets through its sulfonic acid groups. These groups can form strong hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound can also act as a chelating agent, binding to metal ions and affecting their availability in biological systems.

Comparación Con Compuestos Similares

Pyridine-3-sulfonic acid: Similar in structure but with only one sulfonic acid group at the 3 position.

Pyridine-2-sulfonic acid: Contains a single sulfonic acid group at the 2 position.

Pyridine-4-sulfonic acid: Substituted at the 4 position with a sulfonic acid group.

Uniqueness: Pyridine-2,3-disulfonic acid is unique due to the presence of two sulfonic acid groups, which enhance its reactivity and potential for forming multiple interactions with other molecules. This makes it a versatile compound for various applications in research and industry.

Actividad Biológica

Pyridine-2,3-disulfonic acid (PDSA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of PDSA, including synthesis methods, biological evaluations, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its pyridine ring substituted with two sulfonic acid groups at the 2 and 3 positions. Its chemical formula is . The presence of sulfonic groups enhances its solubility in water and its reactivity with various biological targets.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- Sulfonation of Pyridine : Direct sulfonation using sulfur trioxide or chlorosulfonic acid can yield PDSA.

- Oxidative Methods : Oxidation of appropriate precursors followed by sulfonation has been reported as an effective route to synthesize PDSA.

Antimicrobial Properties

Pyridine derivatives, including PDSA, have been evaluated for their antimicrobial properties. A study on related pyridine compounds demonstrated significant antibacterial activity against various Gram-positive bacteria. In particular, derivatives similar to PDSA exhibited bacteriostatic effects comparable to established antibiotics like linezolid .

Table 1: Antimicrobial Activity of Pyridine Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 16 µg/mL |

| Pyridine-3-sulfonic Acid | Enterococcus faecalis | 32 µg/mL |

| Linezolid | Streptococcus pneumoniae | 4 µg/mL |

The mechanism by which PDSA exerts its antibacterial effects may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Molecular docking studies have suggested that PDSA may bind effectively to bacterial enzymes involved in these processes .

Case Studies

- Study on Antibacterial Efficacy : A recent study synthesized several pyridine derivatives and evaluated their antibacterial activity against a panel of bacteria. This compound derivatives showed promising results, with some exhibiting broad-spectrum activity and minimal resistance development over time .

- Biofilm Inhibition : Another investigation focused on the ability of PDSA to inhibit biofilm formation in Streptococcus pneumoniae. The results indicated that PDSA significantly reduced biofilm biomass in a dose-dependent manner, suggesting its potential as a therapeutic agent against biofilm-associated infections .

Propiedades

IUPAC Name |

pyridine-2,3-disulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO6S2/c7-13(8,9)4-2-1-3-6-5(4)14(10,11)12/h1-3H,(H,7,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAZAXAHKRKKNRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)O)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20376476 | |

| Record name | Pyridine-2,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6602-53-5 | |

| Record name | Pyridine-2,3-disulfonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20376476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.